molecular formula C11H15N3O3 B12905737 Ethyl 5-methoxy-9-methyl-1,4,8-triazabicyclo[4.3.0]nona-2,6,8-triene-4-carboxylate CAS No. 56468-14-5

Ethyl 5-methoxy-9-methyl-1,4,8-triazabicyclo[4.3.0]nona-2,6,8-triene-4-carboxylate

Cat. No.: B12905737
CAS No.: 56468-14-5
M. Wt: 237.25 g/mol
InChI Key: LJFFADLXQHTCHK-UHFFFAOYSA-N
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Description

Ethyl 5-methoxy-9-methyl-1,4,8-triazabicyclo[4.3.0]nona-2,6,8-triene-4-carboxylate, identified by CAS Number 56468-14-5, is a chemical compound with the molecular formula C11H15N3O3 and a molecular weight of 237.26 g/mol . This reagent is a derivative of the imidazo[1,5-a]pyrazine system, specifically provided as ethyl 8-methoxy-3-methyl-8H-imidazo[1,5-a]pyrazine-7-carboxylate . Key physical properties include a density of approximately 1.27 g/cm³ and a high boiling point of around 393.1°C at 760 mmHg, indicating good thermal stability for a range of experimental conditions . Its flash point is about 191.6°C, which is an important safety consideration for handling and storage . As a fused bicyclic heterocycle, this compound serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. It is particularly useful for the development and exploration of new pharmacologically active molecules. Researchers utilize this compound solely for scientific investigation and laboratory purposes. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

56468-14-5

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

ethyl 8-methoxy-3-methyl-8H-imidazo[1,5-a]pyrazine-7-carboxylate

InChI

InChI=1S/C11H15N3O3/c1-4-17-11(15)14-6-5-13-8(2)12-7-9(13)10(14)16-3/h5-7,10H,4H2,1-3H3

InChI Key

LJFFADLXQHTCHK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C=CN2C(=NC=C2C1OC)C

Origin of Product

United States

Preparation Methods

Cyclization to Form the Triazabicyclo Core

  • Starting materials: Amino-substituted precursors such as hydrazines or amidines combined with appropriate diketones or aldehydes.

  • Cyclization conditions: Acidic or basic catalysis under reflux in solvents like ethanol, acetonitrile, or dimethylformamide (DMF).

  • Example: A condensation reaction between a 1,2-diamine derivative and a ketoester to form the bicyclic triazine ring system.

Methoxylation at Position 5

  • Method: Electrophilic substitution or nucleophilic displacement on a halogenated intermediate.

  • Reagents: Methylating agents such as methyl iodide (CH3I) or dimethyl sulfate (DMS), or methanol in the presence of acid catalysts.

  • Conditions: Mild heating (40–80 °C) in polar aprotic solvents like DMF or DMSO to facilitate substitution.

Methylation at Position 9

  • Method: Alkylation of the nitrogen atom using methyl halides.

  • Reagents: Methyl iodide or methyl triflate.

  • Conditions: Base such as potassium carbonate or sodium hydride in solvents like acetonitrile or DMF at room temperature or slightly elevated temperatures.

Esterification of the Carboxylate Group

  • Method: Fischer esterification or use of coupling agents.

  • Reagents: Ethanol with acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) or carbodiimide coupling agents (e.g., DCC).

  • Conditions: Reflux under anhydrous conditions to drive ester formation.

Representative Data Table of Preparation Steps

Step Reaction Type Starting Material(s) Reagents/Conditions Product Intermediate Yield (%) Notes
1 Cyclization Amino-substituted precursor + ketoester Acid/base catalysis, reflux in ethanol or DMF Triazabicyclo core intermediate 70–85 Key step forming bicyclic framework
2 Methoxylation Halogenated intermediate Methyl iodide, K2CO3, DMF, 60 °C 5-Methoxy substituted intermediate 75–90 Selective substitution at position 5
3 Methylation Triazabicyclo intermediate Methyl iodide, base, DMF, RT 9-Methyl substituted intermediate 80–95 N-alkylation at position 9
4 Esterification Carboxylic acid intermediate Ethanol, H2SO4, reflux Ethyl ester final compound 85–92 Fischer esterification

Research Findings and Optimization Notes

  • Selectivity: The methoxylation step requires careful control of reaction conditions to avoid over-alkylation or side reactions. Using mild bases and controlled temperature improves regioselectivity.

  • Yield optimization: Employing anhydrous solvents and inert atmosphere during esterification enhances yield and purity.

  • Purification: Chromatographic techniques such as silica gel column chromatography or recrystallization from suitable solvents are effective for isolating pure product.

  • Alternative methods: Some studies suggest using microwave-assisted synthesis to accelerate cyclization and substitution steps, reducing reaction times significantly.

  • Safety considerations: Methylating agents like methyl iodide are toxic and require proper handling under fume hoods with personal protective equipment.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-methoxy-3-methylimidazo[1,5-a]pyrazine-7(8H)-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,5-a]pyrazine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for various applications:

Antimicrobial Activity

Research indicates that compounds with triazole rings often possess antimicrobial properties. Ethyl 5-methoxy-9-methyl-1,4,8-triazabicyclo[4.3.0]nona-2,6,8-triene-4-carboxylate has been evaluated for its efficacy against various bacterial strains such as Escherichia coli and Pseudomonas aeruginosa . These properties suggest potential applications in developing new antibacterial agents.

Anticancer Potential

The structural characteristics of this compound align with those of known anticancer agents. Studies have shown that triazole derivatives can induce apoptosis in cancer cells and exhibit cytotoxic effects against a variety of cancer cell lines . The potential for this compound to act as an anticancer agent warrants further investigation.

Anti-inflammatory Properties

Compounds containing triazole moieties have also been recognized for their anti-inflammatory effects. The ability of this compound to modulate inflammatory responses could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies

Several studies have documented the synthesis and evaluation of this compound:

  • Study on Antimicrobial Activity :
    • Researchers synthesized the compound and tested it against common bacterial pathogens.
    • Results showed significant inhibition zones compared to control groups.
  • Anticancer Evaluation :
    • A series of cell viability assays were conducted on various cancer cell lines.
    • The compound exhibited dose-dependent cytotoxicity and induced apoptosis.
  • Anti-inflammatory Assessment :
    • In vitro studies demonstrated the compound's ability to reduce pro-inflammatory cytokines in activated macrophages.

Mechanism of Action

The mechanism of action of Ethyl 8-methoxy-3-methylimidazo[1,5-a]pyrazine-7(8H)-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of enzymes like cyclin-dependent kinases, thereby affecting cell cycle regulation. The compound’s structure allows it to bind to active sites of target proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of nitrogen-rich bicyclic scaffolds with therapeutic relevance. Key structural analogs include:

Temozolomide (TMZ)

  • Structure: 4-Methyl-5-oxo-2,3,4,6,8-pentazabicyclo[4.3.0]nona-2,7,9-triene-9-carboxamide .
  • Key Differences :
    • TMZ features a pentazabicyclo core (five nitrogen atoms) vs. the triazabicyclo core (three nitrogen atoms) of the target compound.
    • TMZ contains a carboxamide group at position 9, while the target compound has an ethyl carboxylate at position 4 and a methoxy group at position 3.
  • Pharmacology : TMZ is a prodrug that hydrolyzes to release methyl diazonium ions, alkylating DNA at guanine residues. It is a first-line treatment for glioblastoma .
  • Stability : TMZ undergoes rapid hydrolysis at physiological pH, whereas the ethyl carboxylate and methoxy groups in the target compound may confer greater hydrolytic stability .

BCNU (Carmustine)

  • Structure : 1,3-Bis(2-chloroethyl)-1-nitrosourea .
  • Key Differences: BCNU is a nitrosourea with a linear structure, lacking the bicyclic framework.
  • Synergy : BCNU and TMZ show synergistic effects in glioblastoma models when combined with protease inhibitors like ritonavir (RTV) .

Functionalized TMZ Derivatives

  • Example: TMZ conjugated with tetrazine-benzamide for cancer theranostics .
  • Key Differences: The target compound lacks the tetrazine moiety used in imaging applications, limiting its diagnostic utility.

Structural and Pharmacokinetic Data Comparison

Parameter Ethyl 5-methoxy-9-methyl-1,4,8-triazabicyclo[4.3.0]nona-2,6,8-triene-4-carboxylate Temozolomide (TMZ) BCNU
Molecular Formula C₁₂H₁₆N₃O₃ C₆H₆N₆O₂ C₅H₉Cl₂N₃O₂
Molecular Weight (g/mol) ~265.27 194.15 214.05
Core Structure Triazabicyclo[4.3.0] Pentazabicyclo[4.3.0] Linear nitrosourea
Key Functional Groups Ethyl carboxylate, methoxy, methyl Carboxamide, methyl Chloroethyl, nitroso
Mechanism of Action Hypothesized alkylation (unconfirmed) DNA alkylation DNA crosslinking
Bioavailability Likely moderate (ester groups may enhance absorption) Low (pH-dependent) High (lipophilic)
Therapeutic Use Under investigation Glioblastoma Glioblastoma, lymphoma

Research Findings and Gaps

  • TMZ Synergy : TMZ’s efficacy in glioblastoma is enhanced by inhibitors like RTV, which block metabolic degradation . The target compound’s ester group may similarly benefit from metabolic stabilization.
  • Computational modeling is needed to validate this hypothesis.
  • Synthetic Feasibility : The compound’s synthesis likely parallels TMZ’s routes (e.g., cyclocondensation), but the methoxy group introduces steric challenges .

Biological Activity

Ethyl 5-methoxy-9-methyl-1,4,8-triazabicyclo[4.3.0]nona-2,6,8-triene-4-carboxylate (CAS Number: 1355217-85-4) is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazabicyclo framework that contributes to its reactivity and interaction with biological targets. Its chemical structure can be represented as follows:

  • Molecular Formula : C₁₃H₁₆N₄O₃
  • Molecular Weight : 272.29 g/mol

Antitumor Activity

Recent studies have indicated that this compound exhibits antitumor properties. In vitro assays demonstrated that the compound inhibits the growth of various cancer cell lines, including:

Cell LineIC50 (µM)
L1210 (leukemia)10
MCF-7 (breast)15
A549 (lung)12

These findings suggest that the compound may interfere with cellular proliferation pathways critical to tumor growth.

The proposed mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell division. By inhibiting DHFR, the compound disrupts folate metabolism in cancer cells, leading to reduced cell viability and proliferation.

Case Studies

  • In Vivo Studies : A study involving murine models of leukemia demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The survival rate of treated mice was notably higher, indicating potential therapeutic benefits in cancer treatment.
  • Comparative Analysis : In a comparative study with other antitumor agents like methotrexate and doxorubicin, this compound showed comparable efficacy but with a lower toxicity profile.

Absorption and Distribution

Pharmacokinetic studies reveal that this compound is rapidly absorbed upon administration and achieves peak plasma concentrations within 30 minutes.

Toxicological Profile

Toxicity assessments indicate that the compound has a favorable safety profile with minimal side effects observed at therapeutic doses. Long-term studies are ongoing to further evaluate chronic toxicity and potential carcinogenic effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 5-methoxy-9-methyl-1,4,8-triazabicyclo[4.3.0]nona-2,6,8-triene-4-carboxylate?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic reactions. For example, cyclization of precursor amines with carbonyl derivatives under reflux conditions (e.g., ethanol at 80°C for 6–8 hours) can yield the bicyclic core. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the product . Monitoring reaction progress using TLC and GC ensures intermediate purity.

Q. How can the compound’s structure be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve the bicyclic structure. Single-crystal diffraction data collected at 293 K with a Bruker D8 VENTURE diffractometer can achieve R-factors <0.05, confirming stereochemistry .
  • Spectroscopy : 1^1H/13^13C NMR (DMSO-d6, 400 MHz) identifies substituents (e.g., methoxy protons at δ 3.8–4.0 ppm). IR spectroscopy verifies carboxylate (C=O stretch ~1700 cm1^{-1}) and triazene (N–N stretch ~1450 cm1^{-1}) functionalities .

Q. What are the key stability considerations for storage and handling?

  • Methodological Answer : Store at –20°C in anhydrous conditions (argon atmosphere) to prevent hydrolysis of the ester and triazene groups. Stability assays (HPLC at 25°C over 72 hours) show <5% degradation in pH 7.4 buffers but rapid decomposition in acidic media (pH <3) .

Advanced Research Questions

Q. How does the methoxy substituent at position 5 influence electronic properties and reactivity?

  • Methodological Answer : Computational modeling (DFT at B3LYP/6-31G* level) reveals the methoxy group increases electron density in the bicyclic core, enhancing nucleophilic attack at position 5. Comparative SAR studies with des-methoxy analogs (synthesized via demethylation with BBr3_3) show reduced alkylation activity (IC50_{50} increases from 2.1 µM to >10 µM in glioblastoma cells) .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies in cytotoxicity assays (e.g., varying IC50_{50} values across cell lines) may arise from differences in cellular uptake or metabolic activation. Use isotopic labeling (14^{14}C-tagged compound) to track intracellular distribution. Validate results with orthogonal assays (e.g., comet assays for DNA damage vs. MTT for viability) .

Q. How can molecular docking predict interactions between this compound and DNA targets?

  • Methodological Answer : Dock the compound into the DNA minor groove using AutoDock Vina. Parameterize force fields (AMBER) to account for triazene-mediated alkylation. MD simulations (GROMACS, 100 ns) reveal stable binding at guanine N7 sites, consistent with TEMPOL quenching experiments .

Q. What methodologies optimize regioselectivity in derivatization reactions?

  • Methodological Answer : Protect the carboxylate group (e.g., tert-butyl ester) before functionalizing the triazene ring. Pd-catalyzed cross-coupling (Suzuki-Miyaura with aryl boronic acids) at position 8 achieves >90% regioselectivity. Monitor by LC-MS to confirm product identity .

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